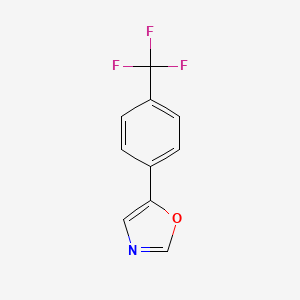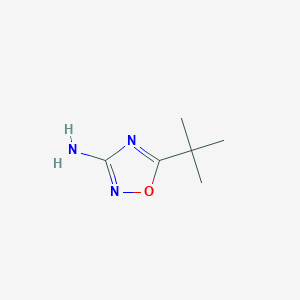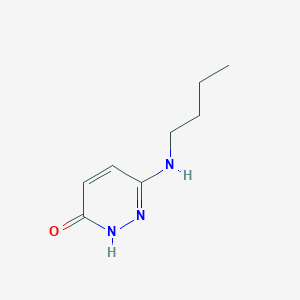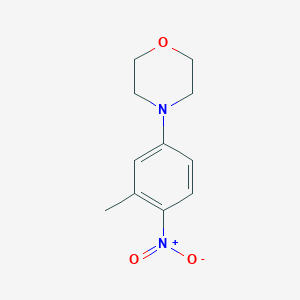
4-(3-Methyl-4-nitrophenyl)morpholine
Descripción general
Descripción
The compound "4-(3-Methyl-4-nitrophenyl)morpholine" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are known to be intermediates in the synthesis of various biologically active compounds, including potential anticancer agents .
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a three-step process . Another example is the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, which involved the conversion of a crude morpholine derivative to its nitric acid salt followed by a controlled nitration process .
Molecular Structure Analysis
The molecular structure and stereochemistry of morpholine derivatives can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure and stereochemical assignments of spiro[isoxazolidine-5,4′-isoxazolines], which are cycloaddition products of a morpholine derivative, were elucidated using 1H and 13C NMR and confirmed by X-ray analysis .
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. Cycloaddition reactions are common, as seen with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole reacting with nitrones to yield diastereoisomeric cycloadducts . Additionally, morpholine can add to the double bond of certain chromones, leading to the formation of substituted chroman-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The detailed properties of "4-(3-Methyl-4-nitrophenyl)morpholine" specifically are not provided in the data, but can be inferred from related compounds. For example, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride showed a yield of 62.3%, indicating a successful synthetic route with high yield and easy operation .
Aplicaciones Científicas De Investigación
-
Synthesis of Morpholines
- Field : Organic Chemistry
- Application : Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds .
- Method : A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : 4-(4-nitrophenyl)thiomorpholine has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
- Method : After the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
- Results : In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
-
Synthesis of Nanowires
- Field : Nanotechnology
- Application : 4-(4-Nitrophenyl)morpholin-3-one has been used to synthesize nanowires .
- Method : The specific method of application or experimental procedures is not mentioned in the source .
- Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .
-
Preparation of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : 4-(4-Nitrophenyl)morpholin-3-one is a reagent used in the preparation of various Morpholine based pharmaceuticals .
- Method : The specific method of application or experimental procedures is not mentioned in the source .
- Results : Various Morpholine based pharmaceuticals were synthesized .
-
Synthesis of Nanowires
- Field : Nanotechnology
- Application : 4-(4-Nitrophenyl)morpholin-3-one has also been used to synthesize nanowires .
- Method : The specific method of application or experimental procedures is not mentioned in the source .
- Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .
-
Preparation of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : 4-(4-Nitrophenyl)morpholin-3-one is a reagent used in the preparation of various Morpholine based pharmaceuticals .
- Method : The specific method of application or experimental procedures is not mentioned in the source .
- Results : Various Morpholine based pharmaceuticals were synthesized .
-
Synthesis of Nanowires
- Field : Nanotechnology
- Application : 4-(4-Nitrophenyl)morpholin-3-one has also been used to synthesize nanowires .
- Method : The specific method of application or experimental procedures is not mentioned in the source .
- Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-methyl-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRHTTDXNXCWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460516 | |
| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-4-nitrophenyl)morpholine | |
CAS RN |
220679-09-4 | |
| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
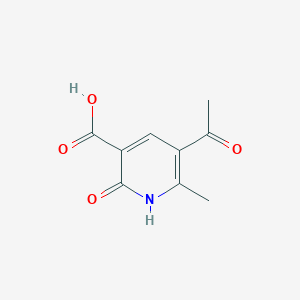
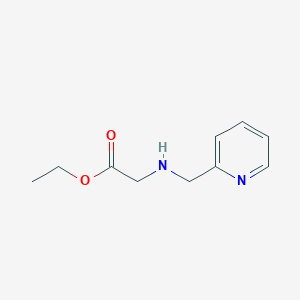
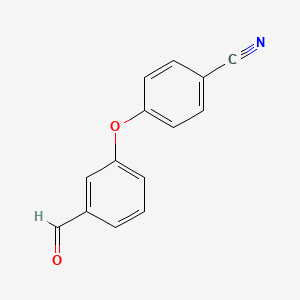
![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)
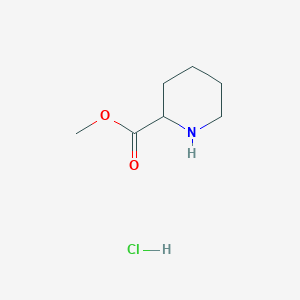
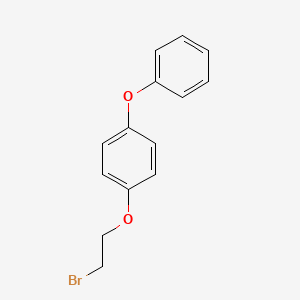
![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
